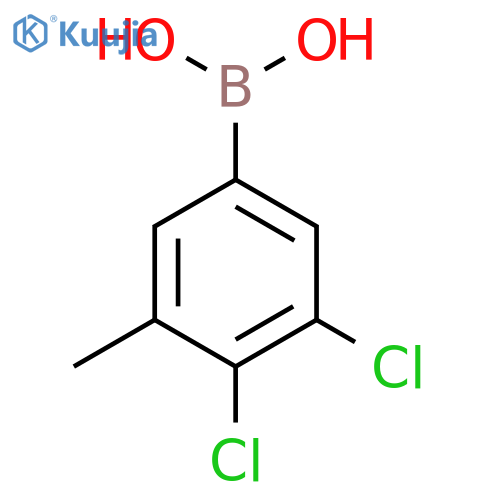

Cas no 1772622-45-3 (3,4-Dichloro-5-methylphenylboronic acid)

3,4-Dichloro-5-methylphenylboronic acid 化学的及び物理的性質

名前と識別子

-

- 3,4-Dichloro-5-methylphenylboronic acid

- (3,4-Dichloro-5-methylphenyl)boronic acid

-

- MDL: MFCD28787028

- インチ: 1S/C7H7BCl2O2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,11-12H,1H3

- InChIKey: BGCJOTQVISYGAZ-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C=C(B(O)O)C=C1C)Cl

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 156

- トポロジー分子極性表面積: 40.5

3,4-Dichloro-5-methylphenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010010311-500mg |

3,4-Dichloro-5-methylphenylboronic acid |

1772622-45-3 | 97% | 500mg |

831.30 USD | 2021-07-06 | |

| Aaron | AR01M8ZV-1g |

(3,4-Dichloro-5-methyl-phenyl)boronicacid |

1772622-45-3 | 95% | 1g |

$347.00 | 2025-02-13 | |

| abcr | AB517233-10g |

3,4-Dichloro-5-methylphenylboronic acid; . |

1772622-45-3 | 10g |

€1818.20 | 2025-02-21 | ||

| abcr | AB517233-1 g |

3,4-Dichloro-5-methylphenylboronic acid |

1772622-45-3 | 1g |

€393.40 | 2023-04-17 | ||

| abcr | AB517233-5 g |

3,4-Dichloro-5-methylphenylboronic acid |

1772622-45-3 | 5g |

€1,280.70 | 2023-04-17 | ||

| TRC | D482765-25g |

3,4-Dichloro-5-methylphenylboronic Acid |

1772622-45-3 | 25g |

$ 80.00 | 2022-06-05 | ||

| Alichem | A010010311-1g |

3,4-Dichloro-5-methylphenylboronic acid |

1772622-45-3 | 97% | 1g |

1,504.90 USD | 2021-07-06 | |

| TRC | D482765-5g |

3,4-Dichloro-5-methylphenylboronic Acid |

1772622-45-3 | 5g |

$ 65.00 | 2022-06-05 | ||

| Alichem | A010010311-250mg |

3,4-Dichloro-5-methylphenylboronic acid |

1772622-45-3 | 97% | 250mg |

499.20 USD | 2021-07-06 | |

| abcr | AB517233-1g |

3,4-Dichloro-5-methylphenylboronic acid; . |

1772622-45-3 | 1g |

€344.20 | 2025-02-21 |

3,4-Dichloro-5-methylphenylboronic acid 関連文献

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

3,4-Dichloro-5-methylphenylboronic acidに関する追加情報

3,4-Dichloro-5-methylphenylboronic Acid: A Comprehensive Overview

3,4-Dichloro-5-methylphenylboronic acid, also known by its CAS number 1772622-45-3, is a versatile compound with significant applications in various fields of chemistry. This compound belongs to the class of aromatic boronic acids, which have gained considerable attention in recent years due to their unique properties and wide-ranging utility. The structure of 3,4-dichloro-5-methylphenylboronic acid consists of a phenyl ring substituted with chlorine atoms at the 3 and 4 positions and a methyl group at the 5 position, with a boronic acid (-B(OH)₂) group attached to the phenyl ring. This combination of substituents imparts distinctive electronic and steric properties to the molecule, making it suitable for diverse chemical reactions.

The synthesis of 3,4-dichloro-5-methylphenylboronic acid typically involves multi-step processes that include chlorination, methylation, and boronization reactions. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound. For instance, researchers have explored the use of microwave-assisted synthesis and catalytic systems to optimize reaction conditions, thereby improving yield and purity. These developments highlight the importance of continuous innovation in synthetic chemistry to meet the growing demand for high-quality boronic acids in various industries.

3,4-Dichloro-5-methylphenylboronic acid finds extensive applications in cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds between boronic acids and aryl halides or alkenes. The presence of electron-withdrawing groups (EWGs) such as chlorine atoms on the phenyl ring enhances the reactivity of the boronic acid group, making it an ideal substrate for such reactions. Recent studies have demonstrated that this compound can be employed as a building block in the synthesis of complex molecules with potential pharmacological activities. For example, it has been utilized in the construction of heterocyclic compounds that exhibit promising anti-inflammatory and anticancer properties.

In addition to its role in organic synthesis, 3,4-dichloro-5-methylphenylboronic acid has also been explored for its potential applications in materials science. The incorporation of this compound into polymer systems has been investigated to develop advanced materials with tailored electronic properties. For instance, researchers have reported on its use as a precursor for synthesizing conductive polymers that exhibit enhanced electrical conductivity and stability under various environmental conditions. These findings underscore the versatility of this compound across multiple disciplines.

The physical properties of 3,4-dichloro-5-methylphenylboronic acid are well-documented and play a crucial role in its practical applications. The compound is typically a white crystalline solid with a melting point around 180°C and a boiling point exceeding 300°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it amenable to various solution-phase reactions. Furthermore, its stability under mild thermal conditions ensures its suitability for large-scale manufacturing processes.

In terms of safety considerations, handling 3,4-dichloro-5-methylphenylboronic acid requires adherence to standard laboratory protocols due to its reactive nature. Although it is not classified as a hazardous material under normal circumstances, prolonged exposure or improper handling may lead to skin or eye irritation. Proper personal protective equipment (PPE) should be worn during synthesis or manipulation of this compound to ensure worker safety.

The demand for 3,4-dichloro-5-methylphenylboronic acid has been steadily increasing due to its expanding range of applications across industries. As research continues to uncover new uses for this compound, its significance in modern chemistry is expected to grow further. Ongoing studies are focused on optimizing its synthesis pathways and exploring novel reaction mechanisms that can enhance its utility in drug discovery and materials development.

In conclusion, 3,4-dichloro-5-methylphenylboronic acid, with its unique structure and versatile properties, stands as an important compound in contemporary chemical research. Its role as a key intermediate in organic synthesis and materials science highlights its importance across multiple scientific domains. As technological advancements continue to drive innovation in these fields, this compound will undoubtedly remain at the forefront of chemical exploration.

1772622-45-3 (3,4-Dichloro-5-methylphenylboronic acid) 関連製品

- 319462-41-4(Axitinib Amide)

- 2323054-02-8(5-Hydroxy-4H-pyrazolo[1,5-a]pyrimidin-7-one)

- 53065-50-2(Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, ethyl ester)

- 324036-96-6(3-(adamantan-1-yl)-1-(E)-(2-hydroxyphenyl)methylideneaminourea)

- 2219375-59-2(3-ethyl-3-methylpiperidine-2,5-dione)

- 2230253-82-2(PKI-166 (hydrochloride))

- 898644-99-0(2-ethyl-1-2-methoxy-5-(propan-2-yl)benzenesulfonyl-1H-imidazole)

- 1207003-32-4(2-{[5-(4-bromophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide)

- 2090756-45-7(2-(5-methyl-2-nitrophenyl)ethan-1-ol)

- 14328-88-2(3-(4-Chlorophenyl)-2-methylprop-2-enoic acid)